1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one
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Overview
Description
1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with dimethyl and methylbutenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, including the formation of the cyclohexene ring and subsequent functionalization. One common approach is to start with a cyclohexene derivative and introduce the dimethyl and methylbutenyl groups through a series of reactions such as alkylation, reduction, and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 2-Methylbut-3-en-1-ol
- 2,3-Dimethyl-2-butene
- 1-Buten-3-yne, 2-methyl-
Comparison: 1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both dimethyl and methylbutenyl groups on the cyclohexene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
55770-97-3 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-[1,4-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H24O/c1-6-11(2)9-14-10-12(3)7-8-15(14,5)13(4)16/h6,10,14H,7-9H2,1-5H3 |
InChI Key |
SJXDQONRTTVTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC1C=C(CCC1(C)C(=O)C)C |
Origin of Product |
United States |
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